3-Isopropyl-1-(piperidin-4-yl)-1H-1,2,4-triazol-5-ol hydrochloride
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Description
Molecular Structure Analysis
The molecular formula of 3-Isopropyl-1-(piperidin-4-yl)-1H-1,2,4-triazol-5-ol hydrochloride is C₁₂H₁₉N₃O₄S , with an average mass of approximately 303.378 Da . The core structure consists of a triazole ring fused with a piperidine ring, and the hydrochloride salt forms an essential part of its chemical identity.
Scientific Research Applications
Bioisostere Development for GABA Receptor Binding
The study by Giraudo et al. (2018) explores the hydroxy-1,2,3-triazole moiety as a bioisostere for the carboxylic acid function, highlighting its potential in probing the orthosteric γ-aminobutyric acid (GABA) receptor binding site. This research underscores the versatility of hydroxylated pentatomic heterocyclic systems in drug design, specifically targeting the GABA receptor, a critical component in the central nervous system. The development of N1- and N2-functionalized 4-hydroxy-1,2,3-triazole analogs provides a novel scaffold for further pharmacological studies (Giraudo et al., 2018).
Antidepressant and Antianxiety Activity Evaluation
Kumar et al. (2017) synthesized a series of novel compounds, demonstrating their potential antidepressant and antianxiety activities. This research is part of the ongoing efforts to discover new therapeutic agents that can effectively manage depression and anxiety disorders, showcasing the importance of 3-Isopropyl-1-(piperidin-4-yl)-1H-1,2,4-triazol-5-ol hydrochloride derivatives in psychiatric medication development (Kumar et al., 2017).
Antimicrobial Compound Development
Suresh et al. (2016) explored the synthesis of novel thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives, revealing significant antimicrobial activity against various bacteria and fungi. This study highlights the potential of triazole derivatives in addressing the growing concern of antimicrobial resistance, presenting a new avenue for the development of antimicrobial agents (Suresh et al., 2016).
Antifungal Compound Solubility and Partitioning
Volkova et al. (2020) focused on a novel potential antifungal compound from the 1,2,4-triazole class, investigating its solubility and partitioning processes in biologically relevant solvents. This research contributes to the understanding of drug delivery mechanisms, especially for compounds with poor water solubility, enhancing the development of more effective antifungal treatments (Volkova et al., 2020).
Flame Retardant Application
Pawelec et al. (2012) synthesized and evaluated the flame retardant properties of triazene derivatives, including their application in polypropylene. This study opens new perspectives for the use of triazole derivatives in material science, specifically in enhancing the flame retardancy of polymers, which has significant implications for safety and environmental sustainability (Pawelec et al., 2012).
Properties
IUPAC Name |
2-piperidin-4-yl-5-propan-2-yl-4H-1,2,4-triazol-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O.ClH/c1-7(2)9-12-10(15)14(13-9)8-3-5-11-6-4-8;/h7-8,11H,3-6H2,1-2H3,(H,12,13,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWQAVDCQAPWGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)N1)C2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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